Benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Description
Molecular Architecture and Stereochemical Configuration
This compound exhibits a molecular formula of C₁₆H₁₉NO₃ with a molecular weight of 273.33 g/mol. The compound features a complex spirocyclic framework where two ring systems are connected through a single quaternary carbon center, creating the characteristic spiro junction that defines this structural class. The molecular architecture consists of a five-membered pyrrolidine ring fused to a six-membered piperidine ring through the spiro center, with the nitrogen atom positioned at the 7-position of the spirocyclic system.
The stereochemical configuration of azaspiro compounds has been extensively studied, with research demonstrating that spirocyclic systems typically exhibit preferential formation of trans-diastereomers over cis-diastereomers. In the case of related azaspiro[3.5]nonane derivatives, the trans configuration predominates due to conformational preferences that minimize steric interactions within the spirocyclic framework. The Beckwith-Houk model provides theoretical support for this stereochemical preference, predicting that substituents occupy equatorial positions in pseudo-chair conformations during cyclization processes.
The spirocyclic core of this compound incorporates several key structural elements that influence its overall molecular geometry. The quaternary spiro carbon serves as the central hub connecting the two ring systems, while the nitrogen atom at position 7 bears both the benzyl carboxylate protecting group and participates in the six-membered ring structure. The ketone functionality at position 3 introduces additional electronic effects that can influence both the conformational preferences and reactivity of the molecule.
The benzyl carboxylate substituent attached to the nitrogen atom contributes significantly to the overall molecular architecture through both steric and electronic effects. This protecting group not only influences the conformational dynamics of the spirocyclic system but also provides a handle for further synthetic transformations. The aromatic benzyl moiety introduces π-π stacking interactions and potential hydrogen bonding sites that can influence solid-state packing arrangements and solution-phase behavior.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides crucial structural information for azaspiro compounds, with distinct spectral signatures that reflect the unique electronic environment within the spirocyclic framework. In related azaspiro[3.5]nonane derivatives, the proton nuclear magnetic resonance spectra reveal characteristic patterns that allow for unambiguous structural assignment. The methylene protons adjacent to the nitrogen atom typically appear as complex multipets due to coupling with neighboring protons and the conformational dynamics of the piperidine ring.
For spirocyclic compounds containing benzyl protecting groups, the aromatic protons of the benzyl moiety exhibit characteristic chemical shifts in the 7.2-7.4 parts per million region, appearing as multipets corresponding to the five aromatic hydrogen atoms. The benzylic methylene protons appear as diastereotopic signals due to the chiral environment created by the spirocyclic framework, often manifesting as two distinct doublets with coupling constants reflecting the geminal relationship between these protons.
The carbon-13 nuclear magnetic resonance spectroscopy of this compound would be expected to show distinct signals for each carbon environment within the molecule. The carbonyl carbon of the ketone functionality typically resonates around 200-210 parts per million, while the ester carbonyl appears in the 155-165 parts per million range. The spiro quaternary carbon exhibits a characteristic upfield shift compared to typical quaternary carbons due to the unique electronic environment created by the spirocyclic arrangement.
Infrared spectroscopy provides valuable information about the functional groups present in this compound. The ketone carbonyl stretch appears as a strong absorption around 1700-1720 wavenumbers, while the ester carbonyl of the carboxylate group exhibits absorption in the 1735-1750 wavenumber region. The aromatic carbon-hydrogen stretching vibrations of the benzyl group appear around 3000-3100 wavenumbers, and the aliphatic carbon-hydrogen stretches occur in the 2850-2950 wavenumber range.
Mass spectrometry analysis of this compound reveals a molecular ion peak at mass-to-charge ratio 273, corresponding to the molecular weight of the compound. Fragmentation patterns typically include loss of the benzyl group (mass 91) and sequential fragmentations of the spirocyclic core. Collision cross section measurements have been reported for related compounds, with predicted values ranging from 160-170 square angstroms for various adduct ions.
The following table summarizes key spectroscopic parameters for this compound:
| Spectroscopic Method | Key Diagnostic Features | Expected Values/Ranges |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.2-7.4 ppm |
| ¹H Nuclear Magnetic Resonance | Benzylic methylene | 5.0-5.2 ppm (diastereotopic) |
| ¹H Nuclear Magnetic Resonance | Spirocyclic methylenes | 1.5-3.5 ppm |
| ¹³C Nuclear Magnetic Resonance | Ketone carbonyl | 200-210 ppm |
| ¹³C Nuclear Magnetic Resonance | Ester carbonyl | 155-165 ppm |
| Infrared | Ketone carbonyl stretch | 1700-1720 cm⁻¹ |
| Infrared | Ester carbonyl stretch | 1735-1750 cm⁻¹ |
| Mass Spectrometry | Molecular ion | m/z 273 |
X-ray Crystallographic Analysis of Spirocyclic Core
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional structure and absolute configuration of spirocyclic compounds. While specific crystallographic data for this compound has not been extensively reported in the literature, studies of related azaspiro compounds provide valuable insights into the typical structural features observed in this compound class.
Crystallographic studies of azaspiro[4.4]nonane derivatives have revealed important structural parameters that are likely applicable to the azaspiro[3.5]nonane system. The spiro junction typically exhibits bond angles close to the tetrahedral value of 109.5 degrees, with slight deviations depending on ring strain and substituent effects. The nitrogen-containing six-membered ring generally adopts a chair conformation, while the three-membered ring component maintains its inherent planar geometry.
The crystal packing of spirocyclic compounds often reveals interesting intermolecular interactions that influence their solid-state properties. Hydrogen bonding interactions involving the carbonyl oxygen atoms and nitrogen atom can lead to the formation of extended networks in the crystal lattice. Additionally, π-π stacking interactions between benzyl groups from adjacent molecules can contribute to the overall packing arrangement and crystal stability.
Bond length analysis from crystallographic studies of related compounds indicates that the carbon-nitrogen bonds within the spirocyclic framework typically range from 1.45-1.48 angstroms, consistent with single bond character. The carbon-carbon bonds of the spiro junction exhibit lengths of approximately 1.54 angstroms, while the carbonyl carbon-oxygen bond shows the expected double bond character with lengths around 1.22 angstroms.
Crystallographic determination of the absolute configuration becomes particularly important for spirocyclic compounds due to their potential for exhibiting multiple stereogenic centers. The spiro carbon itself is not stereogenic, but the presence of substituents can create additional chiral centers that influence the overall stereochemistry of the molecule. In cases where multiple diastereomers are possible, crystallographic analysis provides unambiguous assignment of the relative configuration.
The thermal parameters derived from crystallographic refinement offer insights into the molecular dynamics and conformational flexibility of the spirocyclic framework. Generally, the spiro junction exhibits relatively low thermal motion, reflecting the rigid nature of this structural motif, while peripheral substituents may show higher thermal parameters indicating greater conformational freedom.
Crystal structure analysis also reveals important information about the electronic distribution within the spirocyclic system. The planarity or deviation from planarity of aromatic substituents, the pyramidalization of the nitrogen atom, and the geometry around carbonyl groups all provide insights into the electronic structure and potential reactivity of the compound. These structural details are crucial for understanding the chemical behavior and designing synthetic strategies for related compounds.
Properties
IUPAC Name |
benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-14-6-7-16(14)8-10-17(11-9-16)15(19)20-12-13-4-2-1-3-5-13/h1-5H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKFWHCFUVQMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic ketone under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiviral Activity
- Recent studies have indicated that compounds derived from the azaspiro[3.5]nonane framework exhibit significant inhibitory activity against viral proteases, particularly those associated with coronaviruses like SARS-CoV-2 and MERS-CoV. Structure-guided design has led to the development of potent inhibitors that leverage the spirocyclic structure for enhanced binding affinity and specificity against these viral targets .
-
Inhibition of Enzymatic Activity
- The compound has been evaluated for its ability to inhibit specific enzymes involved in critical biological pathways. For instance, spirocyclic inhibitors have shown promise in inhibiting the 3C-like protease of coronaviruses, which is essential for viral replication. The structure allows for optimal positioning within the active site of these enzymes, enhancing the efficacy of inhibition .
Synthetic Organic Chemistry Applications
-
Chemical Scaffold for Drug Development
- Benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate serves as a valuable scaffold in medicinal chemistry for synthesizing novel compounds with potential therapeutic effects. Its structural features facilitate modifications that can lead to derivatives with improved pharmacological profiles.
-
Synthesis of Complex Molecules
- The compound's reactivity can be exploited in multi-step synthesis processes, allowing chemists to construct complex organic molecules efficiently. Its ability to participate in various chemical reactions makes it a versatile building block in synthetic organic chemistry.
Case Study 1: Development of Antiviral Agents
A study focused on the design and synthesis of azaspiro compounds revealed that derivatives of this compound exhibited high potency against SARS-CoV-2 protease, with some compounds achieving low nanomolar EC50 values. This highlights the potential for developing broad-spectrum antiviral agents based on this scaffold .
Case Study 2: Inhibitors of Enzymatic Pathways
Another research effort investigated the inhibitory effects of spirocyclic compounds on key enzymes involved in metabolic pathways associated with cancer. The findings indicated that modifications to the benzyl group significantly enhanced inhibitory activity, suggesting that this compound could be further optimized for therapeutic use against certain cancers .
Mechanism of Action
The mechanism of action of Benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Variations
- Oxo Group Position : The 2-oxo vs. 3-oxo substitution influences reactivity. For example, the 2-oxo variant (CAS 147610-98-8) is well-characterized in drug design due to its carbonyl's nucleophilic susceptibility , whereas the 3-oxo analog (inferred from tert-butyl derivatives) may exhibit distinct hydrogen-bonding interactions .
- Ester Groups :
- Additional Substituents : Hydroxy or carbamoyl groups (e.g., isopropylcarbamoyl in compound 14 ) modulate solubility and biological activity.
Q & A
Q. What are the standard synthetic routes for Benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate?
The compound is typically synthesized via spiroannulation reactions using tert-butyl-protected intermediates. For example, tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate (a precursor) is reacted with benzyl groups under catalytic conditions, followed by purification via column chromatography (gradient elution with solvents like ethyl acetate/petroleum ether) to achieve yields up to 85% . Key reagents include tribromocyclopropane derivatives and tert-butyl spirocyclic intermediates .
Q. How is the compound characterized for structural confirmation?
1H NMR (400 MHz, CDCl₃) and 13C NMR are primary tools. For example:
- 1H NMR : Peaks at δ 7.35–7.22 (m, 5H, ArH), 5.64 (s, 1H, CH), and 1.15 (s, 3H, CH₃) confirm the benzyl and tert-butyl groups .
- 13C NMR : Signals at δ 170.5 (carbonyl) and 155.3 (spiro carbon) validate the spirocyclic core . Purity is assessed via HPLC (≥95%) or LC-MS, as reported in commercial catalogs .
Q. What safety precautions are required during handling?
The compound exhibits acute oral toxicity (H302) , skin irritation (H315) , and respiratory tract irritation (H335) . Use PPE (gloves, goggles) and work in a fume hood. First-aid measures include rinsing exposed skin/eyes with water and seeking medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yields?
- Catalysis : Visible-light photoredox catalysis (e.g., using Ru or Ir complexes) enhances dicarbofunctionalization efficiency, as demonstrated in styrene coupling reactions .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility, while gradient elution (petroleum ether/ethyl acetate) aids purification .
- Temperature Control : Low-temperature (-78°C) lithiation steps minimize side reactions in spirocycle formation .
Q. What strategies address spectral data contradictions in spirocyclic derivatives?
Discrepancies in NMR or mass spectra may arise from conformational flexibility or diastereomer formation . Mitigation strategies include:
Q. How does the compound’s stability vary under different storage conditions?
Stability data indicate:
- Short-term : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation .
- Long-term : Lyophilized forms in amber vials show no degradation over 6 months at 4°C . Degradation products (e.g., free amines) are monitored via TLC or LC-MS .
Methodological Challenges and Solutions
Q. What purification challenges arise during synthesis, and how are they resolved?
- Issue : Co-elution of spirocyclic byproducts (e.g., diazaspiro isomers).
- Solution : Use of reverse-phase HPLC with C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA) improves separation .
Q. How can computational tools aid in predicting reactivity?
- Density Functional Theory (DFT) : Calculates activation energies for spiroannulation steps, guiding catalyst selection .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways .
- Docking Studies : Predicts binding affinities for drug discovery applications .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
